![molecular formula C15H17N3O3 B4582760 N-allyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4582760.png)

N-allyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-allyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide and related compounds often involves multi-step processes starting from phenyl or aryl organic acids. These acids are converted into esters, then hydrazides, and subsequently into 5-substituted-1,3,4-oxadiazol derivatives. Final products are obtained by reactions involving these oxadiazol derivatives with appropriate halogenated compounds in the presence of bases like sodium hydride in solvents such as N,N-dimethylformamide (DMF) (Aziz‐ur‐Rehman et al., 2016).

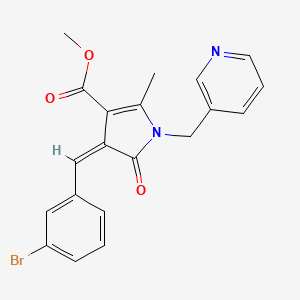

Molecular Structure Analysis

1,3,4-Oxadiazoles, including the compound , are characterized by their unique molecular structure that impacts their chemical and physical properties. These structures have been elucidated through various spectroscopic methods, including NMR, IR, and mass spectrometry. The oxadiazole ring, a five-membered heterocyclic ring containing two nitrogen and one oxygen atom, confers a distinct electron distribution and reactivity pattern to these molecules. The substitution pattern on the oxadiazole ring and the phenyl ring, such as methoxy groups, plays a crucial role in determining the compound's overall electronic structure and chemical behavior.

Chemical Reactions and Properties

Compounds containing the 1,3,4-oxadiazole moiety engage in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include alkylation, acylation, and nucleophilic substitution, depending on the functional groups present. The oxadiazole ring itself is known for its ability to participate in hydrogen bonding, owing to the electron-withdrawing nature of the oxygen and nitrogen atoms. This characteristic significantly influences the compound's solubility, reactivity, and potential as a ligand in complex formation (Kut et al., 2023).

Aplicaciones Científicas De Investigación

Heterocyclic Compounds and Biological Activities

Heterocyclic compounds, such as N-allyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide, are attractive to researchers due to their biological activities. The synthesis of similar compounds has shown moderate activity against enzymes like lipoxygenase, suggesting potential as suitable inhibitors (Aziz‐ur‐Rehman et al., 2016). This indicates a possible application in the development of anti-inflammatory drugs or as part of a study into the mechanism of action of such compounds.

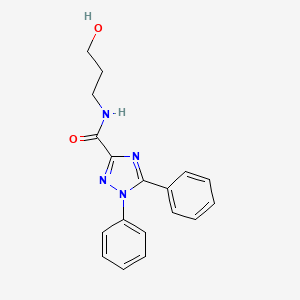

Anticancer and Antioxidant Properties

The investigation into derivatives of compounds structurally related to N-allyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide has shown promising anticancer and antioxidant activities. Novel derivatives bearing semicarbazide, thiosemicarbazide, and thiadiazole, among others, have been synthesized and tested against human glioblastoma and breast cancer cell lines, showing higher cytotoxicity in certain cases than well-known antioxidants like ascorbic acid (I. Tumosienė et al., 2020). This highlights the potential of these compounds in the development of new anticancer therapies.

Corrosion Inhibition

Compounds within the same chemical family have been studied for their corrosion inhibition properties in acidic media, showing that they can significantly protect materials like mild steel from corrosion (F. Bentiss et al., 2002). This application is critical for industries concerned with material longevity and resistance to harsh environments.

Fluorescent Polymer Nanoparticles

The development of novel multicolor and photoswitchable fluorescent polymer nanoparticles using compounds structurally similar to N-allyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide showcases the material science application of these compounds. By incorporating them into polymers, researchers have created materials with tunable emission properties, potentially useful in multiplexed bioanalysis and imaging technologies (Jian Chen et al., 2012).

Enantioselective Synthesis

The use of related compounds in catalyzing enantioselective synthesis processes highlights their importance in organic chemistry. By facilitating reactions that produce compounds with high enantioselectivity, these chemicals are invaluable in creating pharmaceuticals with specific desired activities (Zhan‐Jiang Li & H. Davies, 2010).

Propiedades

IUPAC Name |

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-3-10-16-13(19)8-9-14-17-15(18-21-14)11-6-4-5-7-12(11)20-2/h3-7H,1,8-10H2,2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYIXAVWEBVSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(prop-2-en-1-yl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methoxyphenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4582680.png)

![7-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4582683.png)

![2-{[5-cyano-2-(methylthio)-6-phenyl-4-pyrimidinyl]amino}ethyl acetate](/img/structure/B4582706.png)

![1-[6-(4-bromophenoxy)hexyl]pyrrolidine](/img/structure/B4582723.png)

![N,N'-1,3-propanediylbis[3-(3-chlorophenyl)acrylamide]](/img/structure/B4582724.png)

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B4582727.png)

![2-[4-(1H-benzimidazol-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4582739.png)

![2-naphthyl[1-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)piperidin-3-yl]methanone](/img/structure/B4582753.png)

![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2,4-dichlorobenzamide](/img/structure/B4582756.png)

![2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4582758.png)

![2-[(4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol](/img/structure/B4582765.png)

![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine](/img/structure/B4582782.png)